

# Physicochemical Profiling of 2-Methoxy-4-Nitrosophenol: A Technical Monograph

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## Compound of Interest

Compound Name: 2-methoxy-4-nitrosophenol

CAS No.: 17576-99-7

Cat. No.: B095824

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## Executive Summary

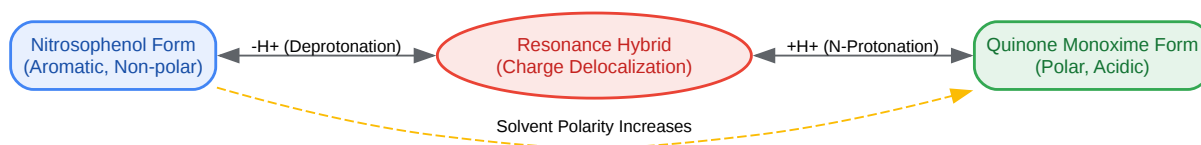
**2-Methoxy-4-nitrosophenol** (CAS: 3251-56-7), also known as 4-nitrosoguaiacol, represents a critical intermediate in the study of atmospheric brown carbon formation and the synthesis of phenazine dyes. Unlike its ortho isomers, which are widely utilized as chelating agents (e.g., 1-nitroso-2-naphthol), this para-nitrosophenol derivative exhibits unique tautomeric equilibria that dictate its solubility, redox potential, and spectroscopic signature. This guide provides a rigorous analysis of its molecular architecture, validated synthesis protocols, and physicochemical parameters for researchers in organic synthesis and environmental chemistry.

## Molecular Architecture & Tautomerism

The reactivity of **2-methoxy-4-nitrosophenol** is governed by a prototropic tautomerism between the nitrosophenol form and the quinone monoxime form. While aromaticity favors the phenol structure, the high polarization of the nitroso group and the stabilization of the oxime moiety often shift the equilibrium toward the quinone form in solution.

## Tautomeric Equilibrium

In polar solvents (e.g., water, methanol), the compound exists predominantly as 2-methoxy-1,4-benzoquinone 4-oxime. This structural preference explains its acidic character and intense coloration (solvatochromism).



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Figure 1: Prototropic tautomerism shifting from the aromatic nitrosophenol to the quinone monoxime structure, driven by solvent polarity.

## Physicochemical Parameters

The following data synthesizes experimental values and high-confidence predictive models based on structural analogs (e.g., 4-nitrosophenol).

### Table 1: Core Physicochemical Properties

Parameter	Value / Characteristic	Context/Notes
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	MW: 153.14 g/mol
Appearance	Yellow to brownish-orange microcrystals	Color intensity is pH-dependent (Bathochromic shift in base).
Melting Point	165 – 168 °C (Decomposes)	Distinct from 4-nitroguaiacol (~102°C).
pKa (Acid Dissociation)	6.2 – 6.5 (Estimated)	More acidic than guaiacol (pKa ~9.98) due to the electron-withdrawing nitroso group and quinone oxime character [1].
Solubility (Water)	Sparingly soluble (< 1 mg/mL at 25°C)	Solubility increases significantly at pH > 7 due to phenolate/oximate anion formation.
Solubility (Organic)	Soluble in Ethanol, Acetone, Ether	High solubility in polar aprotic solvents (DMSO, DMF).
UV-Vis Absorption	$\lambda_{\text{max}} \approx 303 \text{ nm}, 360 \text{ nm}, 480 \text{ nm}$	The 480 nm band corresponds to the $n \rightarrow \pi^*$ transition of the nitroso chromophore [2].

## Synthesis Protocol: Nitrosation of Guaiacol

This protocol utilizes the Cronin-type nitrosation, optimizing for regioselectivity at the para position relative to the hydroxyl group. The reaction must be temperature-controlled to prevent oxidation to the nitro derivative.

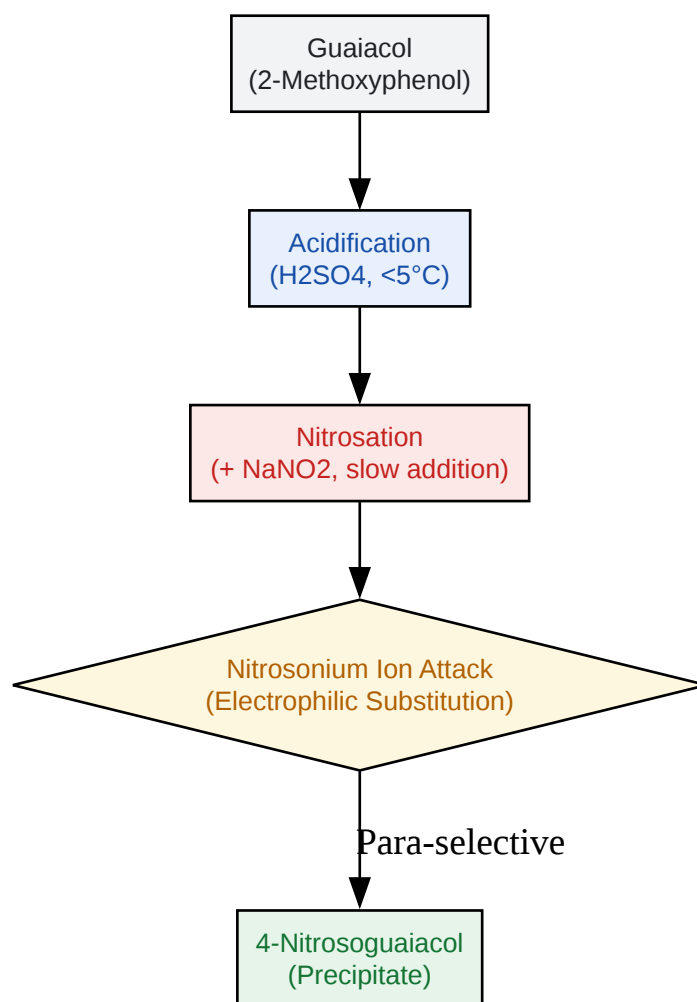
### Reagents Required[1][2][3][4][5]

- Substrate: Guaiacol (2-methoxyphenol), >98% purity.
- Nitrosating Agent: Sodium Nitrite (NaNO<sub>2</sub>).[1]

- Acid Catalyst: Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Hydrochloric Acid (HCl), 2 M solution.
- Solvent: Ethanol/Water (1:1 v/v) or glacial acetic acid (for higher purity).

## Step-by-Step Methodology

- Solubilization: Dissolve 10 mmol (1.24 g) of guaiacol in 20 mL of ethanol/water mixture in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.
- Acidification: Add 5 mL of 2 M  $\text{H}_2\text{SO}_4$  dropwise. Ensure the internal temperature does not exceed 5°C.
- Nitrosation: Dissolve 11 mmol (0.76 g) of  $\text{NaNO}_2$  in 5 mL of water. Add this solution dropwise to the guaiacol mixture over 30 minutes with vigorous stirring.
  - Observation: The solution will transition from colorless to a deep reddish-orange.
- Equilibration: Stir the mixture at 0–5°C for an additional 2 hours.
- Isolation: The product often precipitates as the ethanol evaporates or upon adding crushed ice. Filter the precipitate.<sup>[2]</sup>
- Purification: Recrystallize from hot water or dilute ethanol to remove trace ortho-isomers (6-nitrosoguaiacol).



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Figure 2: Synthetic workflow for the regioselective nitrosation of guaiacol.

## Reactivity & Stability Profile

### Redox Behavior

**2-Methoxy-4-nitrosophenol** is redox-active.

- Reduction: Readily reduced to 4-amino-2-methoxyphenol (4-aminoguaiacol) using mild reducing agents (e.g., Sodium dithionite, H<sub>2</sub>/Pd-C). This amine is a precursor to vanillin-derived polymers.
- Oxidation: Oxidizes to 4-nitroguaiacol in the presence of nitric acid or excess nitrite at elevated temperatures (>25°C).

## Metal Complexation

Unlike 1-nitroso-2-naphthol, which forms stable 5-membered chelate rings, **2-methoxy-4-nitrosophenol** has a para relationship between the -OH and -NO groups.

- **Coordination Mode:** It acts primarily as a bridging ligand or coordinates through the oxime oxygen/nitrogen in the quinone form.
- **Dimerization:** In the presence of Fe(III) or acidic catalysts, the molecule can dimerize to form phenazine derivatives (e.g., 3,8-dimethoxy-5,10-dioxophenazine-2,7-diol) [3]. [3]

## Thermal Stability

The compound is thermally labile. It should be stored below 4°C. At temperatures >100°C, it risks explosive decomposition typical of nitroso compounds, releasing NO<sub>x</sub> gases.

## Analytical Characterization Standards

Technique	Diagnostic Signal	Interpretation
IR Spectroscopy	1620–1640 cm <sup>-1</sup> (C=O)	Indicates Quinone Carbonyl (strong evidence of oxime tautomer).
IR Spectroscopy	3200–3400 cm <sup>-1</sup> (Broad)	N-OH stretching vibration.
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ ~3.8 ppm (Singlet)	Methoxy group (-OCH <sub>3</sub> ).
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ ~6.5–7.5 ppm	Aromatic protons (pattern shifts based on tautomer ratio).

## References

- Dissociation and Tautomerism of Quinone Monoximes. ResearchGate. (2025). Retrieved from
- Rapid aqueous-phase dark reaction of phenols with nitrosonium ions. PNAS Nexus. (2024). Retrieved from

- Redox-active compounds and uses thereof. Google Patents. (2020). WO2020035548A2. Retrieved from

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- [2. CA1109492A - Process for the production of p-nitrophenols - Google Patents \[patents.google.com\]](#)
- [3. WO2020035548A2 - Redox-active compounds and uses thereof - Google Patents \[patents.google.com\]](#)
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